7-Fluoro-4-hydroxy-3-methyl-1,2-dihydroquinolin-2-one
Description
Properties
CAS No. |
1259438-57-7 |
|---|---|
Molecular Formula |
C10H6FNO2 |
Molecular Weight |
191.16 g/mol |
IUPAC Name |
7-fluoro-3-methylidene-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C10H6FNO2/c1-5-9(13)7-3-2-6(11)4-8(7)12-10(5)14/h2-4H,1H2,(H,12,14) |
InChI Key |
JTBIXHQSVVXUOA-UHFFFAOYSA-N |
SMILES |
C=C1C(=O)C2=C(C=C(C=C2)F)NC1=O |
Canonical SMILES |
C=C1C(=O)C2=C(C=C(C=C2)F)NC1=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 7-Fluoro-4-hydroxy-3-methyl-1,2-dihydroquinolin-2-one generally involves:
- Construction of the quinolinone core.
- Introduction of the hydroxy group at position 4.
- Incorporation of the methyl group at position 3.
- Fluorination at position 7.
Most preparative routes start from substituted phenyl precursors or quinolinone intermediates, followed by functional group transformations such as alkylation, hydroxylation, and halogenation.
Preparation of 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one Core
The quinolinone core, 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, serves as a key intermediate in the synthesis of substituted quinolinones:
Method by Mayer et al. (1927) : Heating a mixture of N-(3-hydroxyphenyl)-3-chloropropionamide with aluminum chloride (AlCl3) produces a melt containing 7-hydroxy-3,4-dihydroquinolin-2(1H)-one and 5-hydroxy isomer.
Method by Shigematsu et al. (1961) : Heating a mixture of N-(3-hydroxyphenyl)-3-chloropropionamide, AlCl3, KCl, and NaCl at 155-165°C for 1 hour, followed by quenching in cold water, yields the hydroxyquinolinone.
These methods form the hydroxyquinolinone ring system through intramolecular cyclization facilitated by Lewis acid catalysis.
Alkylation and Functionalization of the Hydroxy Group
Alkylation of the hydroxy group at position 7 is a common step in modifying the quinolinone scaffold:
A typical procedure involves reacting 7-hydroxy-3,4-dihydroquinolin-2(1H)-one with 1,4-dibromobutane in the presence of potassium carbonate in water at reflux (100-105°C) for 5-7 hours. This yields 7-(4-bromobutoxy)-3,4-dihydroquinolinone after purification by silica gel chromatography and recrystallization.
The reaction conditions include:
This alkylation step is crucial for introducing side chains or further functional groups.
Reduction and Methylation Reactions
Reduction : The quinolinone carbonyl can be selectively reduced using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF):
Methylation : Alkylation of hydroxy or thiol groups with methyl iodide (CH3I) in DMF at 50°C for 1 hour with triethylamine as base yields methylated derivatives in high yield (>80% after crystallization).
These steps allow introduction of methyl groups at specific positions, including the 3-methyl substitution on the quinolinone ring.
Summary Table of Key Preparation Steps
Research Findings and Considerations
The alkylation step is sensitive to reaction time and temperature; prolonged reflux ensures complete conversion but may increase side products such as bis-alkylated species, which can be removed by washing with aqueous sodium hydroxide and silica gel treatment.
Purification by silica gel chromatography and recrystallization is essential to achieve high purity (>97%) of intermediates.
Reduction methods using NaBH4 and LiAlH4 are both efficient, with NaBH4 offering milder conditions and LiAlH4 providing more complete reduction.
Methylation reactions are highly selective under mild conditions, with no significant side products detected by TLC or HPLC.
The fluorination step requires further optimization specific to the 7-position fluorine introduction, potentially involving fluorinated starting materials or selective electrophilic fluorination.
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-4-hydroxy-3-methyl-1,2-dihydroquinolin-2-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using agents like potassium permanganate or chromic acid to introduce additional functional groups.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines, methyl iodide, dimethyl sulfate.
Major Products Formed:
Oxidation: Quinone derivatives, hydroxylated quinolines.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated or alkylated quinolines.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of quinolinone compounds exhibit significant antimicrobial activity against various pathogens. The structure of 7-Fluoro-4-hydroxy-3-methyl-1,2-dihydroquinolin-2-one positions it as a promising candidate for antimicrobial drug development. Studies have shown that compounds with similar structures can effectively inhibit the growth of bacteria such as Mycobacterium tuberculosis and fungi .
Case Study:
In a study evaluating the antimicrobial efficacy of various quinolinone derivatives, it was found that modifications at specific positions significantly enhanced their activity against resistant strains of bacteria. The presence of the fluorine atom in this compound is hypothesized to increase lipophilicity, facilitating better cell membrane penetration .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through its ability to inhibit pro-inflammatory cytokines. Similar quinolinone derivatives have demonstrated effectiveness in reducing cytokine production in human mononuclear cells, suggesting a pathway for therapeutic use in inflammatory diseases.
Mechanism:
The compound may exert its anti-inflammatory effects by inhibiting the activation of the P2X7 receptor, which plays a crucial role in the release of inflammatory mediators .
Case Study:
A recent study on related quinolinone derivatives showed that they could significantly reduce interleukin-1β (IL-1β) production in THP-1 cells, indicating a strong anti-inflammatory effect .
Anticancer Activity
The anticancer properties of this compound are particularly noteworthy. Compounds in this class have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis.
Targeted Mechanisms:
Research suggests that these compounds can target multiple pathways involved in cancer progression, including those related to cell cycle regulation and apoptosis .
Case Study:
In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including colorectal and breast cancer cells. For instance, compounds derived from quinolinone structures have been reported to inhibit phosphatidylinositol 3-kinase (PI3Kα), a critical target in cancer therapy .
Summary Table of Applications
Mechanism of Action
7-Fluoro-4-hydroxy-3-methyl-1,2-dihydroquinolin-2-one is similar to other fluorinated quinolines, such as 7-fluoroquinoline and 4-hydroxyquinoline. its unique combination of fluorine, hydroxyl, and methyl groups imparts distinct chemical and biological properties. These differences can influence its reactivity, stability, and biological activity, making it a valuable compound in research and development.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Quinolinone derivatives exhibit diverse pharmacological properties depending on substituent positions and functional groups. Below is a detailed comparison:
Structural and Physicochemical Comparisons
Electronic and Steric Effects
- Fluorine vs. In contrast, 7-chloro derivatives (e.g., ) may exhibit similar electronic effects but with greater steric hindrance .
- Methyl vs. Hydroxymethyl : The 3-methyl group in the target compound increases lipophilicity compared to the polar hydroxymethyl group in its analog (), which could improve blood-brain barrier penetration .
Biological Activity
7-Fluoro-4-hydroxy-3-methyl-1,2-dihydroquinolin-2-one is a quinoline derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound's molecular formula is C10H8FNO2, with a molecular weight of approximately 193.18 g/mol. Its structure includes a hydroxyl group and a fluorine atom, which significantly influence its reactivity and biological interactions.
Chemical Structure and Properties
The compound's bicyclic structure is characterized by the presence of a nitrogen atom in the ring, which contributes to its pharmacological properties. The functional groups present in this compound enhance its chemical reactivity and biological activity, making it a subject of interest for various therapeutic applications.
Biological Activities
Recent studies have highlighted several notable biological activities associated with this compound:
- Antiviral Activity : The compound has shown potential as an inhibitor of Hepatitis B Virus (HBV) replication. In vitro studies demonstrated significant inhibition at concentrations around 10 µM, indicating its potential as an antiviral agent .
- Antibacterial Properties : Similar compounds in the quinoline class exhibit strong antibacterial activity. The unique combination of the hydroxyl and fluorine groups in this compound may enhance its effectiveness against bacterial strains.
- Anticancer Potential : Preliminary research suggests that derivatives of this compound could exhibit anticancer properties, possibly through mechanisms involving apoptosis induction or cell cycle arrest .
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets. Interaction studies indicate that the compound may bind effectively to viral proteins or bacterial enzymes, inhibiting their function and thereby exerting its therapeutic effects .
Synthesis and Derivatives
Various synthetic routes have been developed to produce this compound efficiently. These methods not only facilitate the production of the compound but also allow for further modifications to enhance its pharmacological properties.
Case Studies
In a recent study evaluating the antiviral efficacy of quinoline derivatives, this compound was tested alongside other structural analogs. Results indicated that this compound exhibited superior inhibition rates against HBV compared to other tested derivatives, suggesting its potential as a lead compound for further development in antiviral therapies .
Q & A
Q. How can synthetic yields of 7-Fluoro-4-hydroxy-3-methyl-1,2-dihydroquinolin-2-one be optimized while minimizing impurities?
Methodological Answer:
- Use controlled reaction conditions (e.g., dichloromethane or ethanol as solvents, microwave-assisted synthesis for faster kinetics) to enhance regioselectivity and reduce side reactions .
- Catalysts like InCl₃ (20 mol%) under microwave irradiation (360 W, 5 minutes) improve cyclization efficiency, as demonstrated in analogous dihydroquinolinone syntheses .
- Post-synthesis purification via column chromatography or recrystallization (e.g., CH₂Cl₂/di-isopropylether mixtures) ensures high purity .
Q. What analytical techniques are most reliable for structural confirmation of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify fluorine-induced deshielding effects and methyl/hydroxy group positions. Cross-reference with similar fluorinated quinolinones (e.g., 6-fluoro derivatives) for pattern matching .
- X-ray Crystallography : SHELXL refinement (via SHELX suite) resolves absolute configuration, as applied to structurally related 2,3-dihydroquinolin-4(1H)-ones .
- HPLC : Quantify residual impurities (e.g., 4-hydroxy-1,2-dihydroquinolin-2-one byproducts) using gradient elution protocols with detection limits <2% .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved during structural elucidation?
Methodological Answer:
- Perform dynamic NMR experiments to assess conformational flexibility (e.g., ring puckering in dihydroquinolinones) that may cause signal splitting .
- Validate ambiguous peaks via 2D NMR techniques (COSY, HSQC) or computational chemistry tools (DFT calculations for predicted chemical shifts) .
- Cross-validate with single-crystal X-ray diffraction , leveraging SHELXL for high-resolution refinement of torsion angles and hydrogen bonding networks .
Q. What computational strategies predict the biological activity of fluorinated dihydroquinolinones?
Methodological Answer:
- Molecular Docking : Screen against target enzymes/receptors (e.g., kinases, GPCRs) using fluorinated analogs’ crystal structures as templates .
- QSAR Modeling : Train models on datasets of related compounds (e.g., 4-fluorobenzoyl derivatives) to correlate substituent effects (e.g., fluorine’s electronegativity) with bioactivity .
- Meta-Analysis : Compare receptor-response profiles across hybrid datasets (e.g., combining wet-lab agonism data with ML-predicted features) to resolve conflicting activity trends .
Q. How can synthetic byproducts (e.g., dihydroquinolinone admixtures) be systematically identified and mitigated?
Methodological Answer:
- In-situ Monitoring : Use FTIR or LC-MS to track reaction intermediates and abort pathways leading to byproducts (e.g., hydrolysis of ester groups) .
- Green Chemistry Principles : Replace water-sensitive reagents with anhydrous alternatives to suppress hydrolytic byproduct formation .
- DoE (Design of Experiments) : Statistically optimize solvent polarity, temperature, and catalyst loading to minimize admixtures during cyclization .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported reaction yields for dihydroquinolinone derivatives?
Methodological Answer:
- Reproducibility Protocols : Standardize reaction scales (e.g., <1 mmol for exploratory syntheses) and purity assessment methods (e.g., HPLC vs. NMR integration) .
- Controlled Variable Isolation : Systematically test variables like solvent purity (e.g., anhydrous vs. technical-grade ethanol) to identify yield-limiting factors .
- Collaborative Validation : Cross-laboratory replication of key syntheses (e.g., microwave-assisted vs. conventional heating) to isolate methodological biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
